7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 726160-25-4 . It has a molecular weight of 277.54 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.54 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biological Applications
Efficient Synthesis Techniques
Research has demonstrated efficient synthetic routes to create pyrido[1,2-a]pyrimidine derivatives, including the use of microwave irradiation to obtain potentially bioactive compounds. This methodology offers a rapid and effective way to synthesize complex molecules with potential applications in drug discovery and development (Serge Djekou et al., 2006).
Antimicrobial Activities
Some derivatives of pyrido[1,2-a]pyrimidines have been synthesized and tested for their antimicrobial properties. These compounds show promise as potential antimicrobial agents, indicating their relevance in the development of new treatments for infections (A. Abdel-rahman et al., 2002).
Antibacterial and Antifungal Properties
New pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed good antibacterial and antifungal activities. These findings suggest the potential of pyrido[1,2-a]pyrimidine compounds in developing new antimicrobial drugs (A. Hossan et al., 2012).
Chemical Structure and Properties
Cation Tautomerism and Crystal Structure Analysis
Studies on the cation tautomerism and crystal structure of pyrido[1,2-a]pyrimidine derivatives have provided insights into their structural characteristics. This research is crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (A. Rajam et al., 2017).
Crystal Structure of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Another study focused on the crystal structure and spectral characteristics of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting the importance of structural analysis in the development of pharmaceuticals and materials with specific properties (O. Koval’chukova et al., 2004).
Safety And Hazards
properties
IUPAC Name |
7,9-dichloro-2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYFWLCJGRRQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CC(=O)N12)CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one |
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